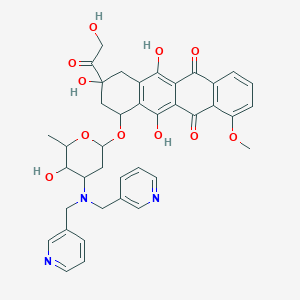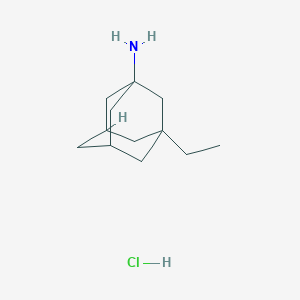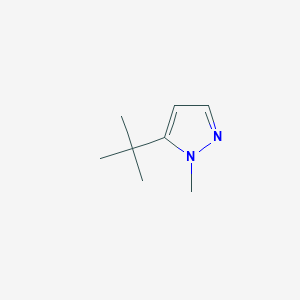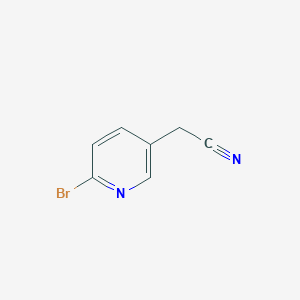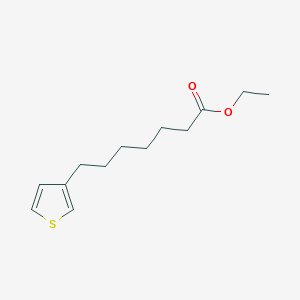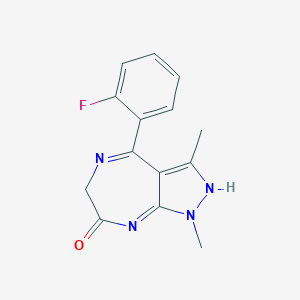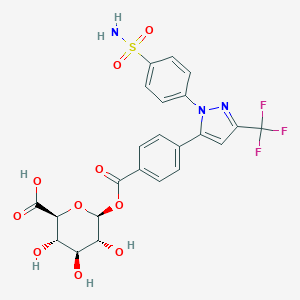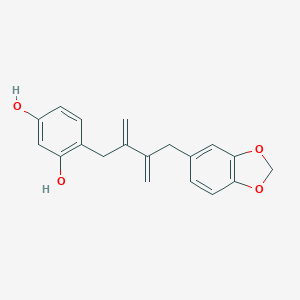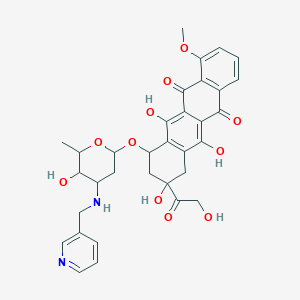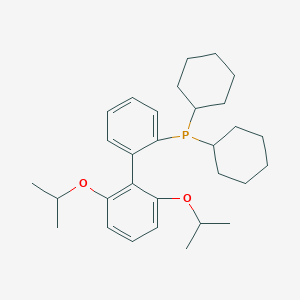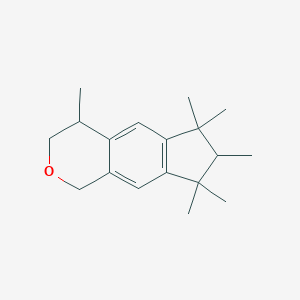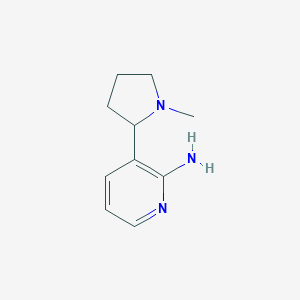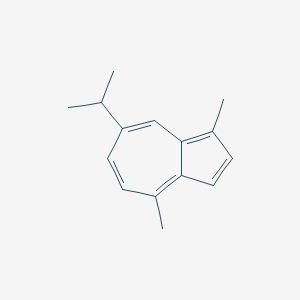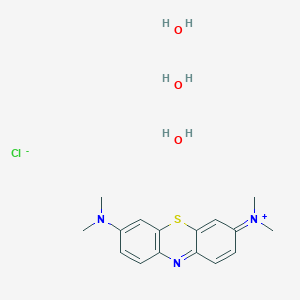![molecular formula C8H13NO2 B130002 Methyl (1R,4R,6R)-2-azabicyclo[2.2.1]heptane-6-carboxylate CAS No. 145295-14-3](/img/structure/B130002.png)
Methyl (1R,4R,6R)-2-azabicyclo[2.2.1]heptane-6-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl (1R,4R,6R)-2-azabicyclo[2.2.1]heptane-6-carboxylate, commonly known as tropane ester, is a chemical compound that has gained significant attention in scientific research. This compound belongs to the class of tropane alkaloids and has been found to exhibit various biological and physiological effects.2.1]heptane-6-carboxylate.
Wirkmechanismus
The mechanism of action of Methyl (Methyl (1R,4R,6R)-2-azabicyclo[2.2.1]heptane-6-carboxylate)-2-azabicyclo[2.2.1]heptane-6-carboxylate is mainly attributed to its anticholinergic activity. It acts as a competitive antagonist of muscarinic acetylcholine receptors and inhibits the binding of acetylcholine to these receptors. This results in the inhibition of parasympathetic nervous system activity, leading to various physiological effects.
Biochemische Und Physiologische Effekte
Methyl (Methyl (1R,4R,6R)-2-azabicyclo[2.2.1]heptane-6-carboxylate)-2-azabicyclo[2.2.1]heptane-6-carboxylate has been found to exhibit various biochemical and physiological effects. It has been shown to reduce bronchial secretions and improve airway function in patients with asthma and COPD. It has also been found to reduce tremors and rigidity in patients with Parkinson's disease. Additionally, it has been used as an analgesic and anesthetic agent in surgical procedures.
Vorteile Und Einschränkungen Für Laborexperimente
Methyl (Methyl (1R,4R,6R)-2-azabicyclo[2.2.1]heptane-6-carboxylate)-2-azabicyclo[2.2.1]heptane-6-carboxylate has several advantages for lab experiments. It is a highly potent and selective antagonist of muscarinic acetylcholine receptors, making it a valuable tool for studying the role of these receptors in various physiological processes. However, it also has some limitations, such as its potential toxicity and the need for specialized equipment and expertise for its synthesis and handling.
Zukünftige Richtungen
There are several future directions for the research on Methyl (Methyl (1R,4R,6R)-2-azabicyclo[2.2.1]heptane-6-carboxylate)-2-azabicyclo[2.2.1]heptane-6-carboxylate. One of the areas of interest is the development of more potent and selective analogs of this compound for the treatment of various diseases. Another area of research is the investigation of the mechanism of action of this compound and its potential use in the treatment of other diseases. Additionally, the use of Methyl (Methyl (1R,4R,6R)-2-azabicyclo[2.2.1]heptane-6-carboxylate)-2-azabicyclo[2.2.1]heptane-6-carboxylate as a research tool for studying the role of muscarinic acetylcholine receptors in various physiological processes is an area of interest for future research.
Synthesemethoden
The synthesis of Methyl (Methyl (1R,4R,6R)-2-azabicyclo[2.2.1]heptane-6-carboxylate)-2-azabicyclo[2.2.1]heptane-6-carboxylate is a complex process that involves several steps. One of the commonly used methods for the synthesis of this compound is the reductive amination of 3,4-dihydro-2H-pyran with 3-(4-methoxyphenyl)propanal followed by hydrogenation and esterification. This method yields the desired product with high purity and yield.
Wissenschaftliche Forschungsanwendungen
Methyl (Methyl (1R,4R,6R)-2-azabicyclo[2.2.1]heptane-6-carboxylate)-2-azabicyclo[2.2.1]heptane-6-carboxylate has been extensively studied for its various biological and physiological effects. It has been found to exhibit potent anticholinergic activity and has been used in the treatment of various diseases such as Parkinson's disease, asthma, and chronic obstructive pulmonary disease (COPD). It has also been found to have analgesic and anesthetic properties and has been used in pain management and surgical procedures.
Eigenschaften
CAS-Nummer |
145295-14-3 |
|---|---|
Produktname |
Methyl (1R,4R,6R)-2-azabicyclo[2.2.1]heptane-6-carboxylate |
Molekularformel |
C8H13NO2 |
Molekulargewicht |
155.19 g/mol |
IUPAC-Name |
methyl (1R,4R,6R)-2-azabicyclo[2.2.1]heptane-6-carboxylate |
InChI |
InChI=1S/C8H13NO2/c1-11-8(10)6-2-5-3-7(6)9-4-5/h5-7,9H,2-4H2,1H3/t5-,6-,7-/m1/s1 |
InChI-Schlüssel |
BQCQFRLCYCZHOD-FSDSQADBSA-N |
Isomerische SMILES |
COC(=O)[C@@H]1C[C@@H]2C[C@H]1NC2 |
SMILES |
COC(=O)C1CC2CC1NC2 |
Kanonische SMILES |
COC(=O)C1CC2CC1NC2 |
Synonyme |
2-Azabicyclo[2.2.1]heptane-6-carboxylicacid,methylester,(1R-exo)-(9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



